Citreoviridin
Overview
Description
Citreoviridin (CIT) is a mycotoxin produced by Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum . It naturally occurs in moldy rice and corn and is associated with the development of atherosclerosis in the general population .
Synthesis Analysis
The biosynthesis of Citreoviridin involves a gene cluster that is homologous to the Citreoviridin biosynthesis genes of Aspergillus terreus . The expression of these four homologous genes is highly correlated with Citreoviridin production, suggesting that they play an important role in Citreoviridin biosynthesis in Penicillium citreonigrum .Molecular Structure Analysis
Citreoviridin can bind with the hydrophobic pocket of human serum albumin (HSA) with hydrophobic and hydrogen bond force . An apparent distance of 3.25 nm between Trp214 and Citreoviridin is obtained via fluorescence resonance energy transfer method .Chemical Reactions Analysis
Citreoviridin has been found to significantly induce apoptosis for HeLa cells with IC50 values of 0.7 μM . Pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest .Physical And Chemical Properties Analysis
Citreoviridin is a well-known yellow rice toxin . It has been detected in a wide range of cereal grains throughout the world . It is especially a serious problem in regions where rice is consumed as a staple food .Scientific Research Applications
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Cancer Research
- Citreoviridin has been studied for its antiproliferative effects . In a study conducted by Zheng-Biao Zou and colleagues, new citreoviridins were isolated from the deep-sea-derived Penicillium citreonigrum . These compounds were found to induce apoptosis in HeLa cells, a type of cancer cell .
- The methods of application involved isolating the compounds and testing their effects on HeLa cells . The compounds were determined by spectroscopic methods, including the HRESIMS, NMR, ECD calculations, and dimolybdenum tetraacetate-induced CD (ICD) experiments .
- The results showed that Pyrenocine A, terrein, and citreoviridin significantly induced apoptosis for HeLa cells with IC50 values of 5.4 μM, 11.3 μM, and 0.7 μM, respectively .
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Genomics and Mycotoxin Production
- Citreoviridin is a mycotoxin produced by certain fungi, including Penicillium citreonigrum . Researchers have used whole genome analysis to identify the genes responsible for Citreoviridin biosynthesis in P. citreonigrum .
- The methods of application involved whole genome sequencing and analysis . The expression of the identified genes was correlated with Citreoviridin production .
- The results of the study suggested that the identified gene cluster plays an important role in Citreoviridin biosynthesis in P. citreonigrum .
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Anti-Tumor Research
- Citreoviridin has been found to have anti-tumor effects . In a study conducted by Zheng-Biao Zou and colleagues, new citreoviridins were isolated from the deep-sea-derived Penicillium citreonigrum . These compounds were found to induce apoptosis in HeLa cells .
- The methods of application involved isolating the compounds and testing their effects on HeLa cells . The compounds were determined by spectroscopic methods, including the HRESIMS, NMR, ECD calculations, and dimolybdenum tetraacetate-induced CD (ICD) experiments .
- The results showed that Pyrenocine A, terrein, and citreoviridin significantly induced apoptosis for HeLa cells with IC50 values of 5.4 μM, 11.3 μM, and 0.7 μM, respectively . Specifically, pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest . Citreoviridin could inhibit mTOR activity in HeLa cells .
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Vascular Calcification and Osteoporosis Research
- Citreoviridin has been studied for its effects on vascular calcification and osteoporosis . According to the data, citreoviridin has both an anti-vascular calcification effect and anti-osteoclastic effect in vSMCs and in Raw 264.7 cells, respectively .
- The methods of application involved testing the effects of citreoviridin on vSMCs and Raw 264.7 cells .
- The results suggested that citreoviridin has potential as an effective therapeutic agent for both vascular calcification and osteoporosis .
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Mycotoxin Production
- Citreoviridin is a mycotoxin produced by certain fungi, including Aspergillus terreus, Eupenicillium ochrosalmoneum and Penicillium citreonigrum . It has been detected in a wide range of cereal grains throughout the world . It is especially a serious problem in regions where rice is consumed as a staple food .
- The methods of application involved the detection and analysis of Citreoviridin in various agricultural products, including rice .
- The results of the study suggested that Citreoviridin contamination is a significant issue in certain regions, and further research is needed to manage and prevent this contamination .
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Deep-Sea Microorganism Research
- Citreoviridin has been isolated from the deep-sea-derived Penicillium citreonigrum . The structures of the new compounds were determined by spectroscopic methods, including the HRESIMS, NMR, ECD calculations, and dimolybdenum tetraacetate-induced CD (ICD) experiments .
- The methods of application involved the isolation and structural determination of new Citreoviridin compounds from deep-sea-derived Penicillium citreonigrum .
- The results showed that the isolated compounds significantly induced apoptosis for HeLa cells . Specifically, pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest . Citreoviridin could inhibit mTOR activity in HeLa cells .
Safety And Hazards
Citreoviridin is fatal if swallowed, toxic in contact with skin, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Citreoviridin .
Future Directions
properties
IUPAC Name |
6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSVDPQAIKFBTO-OMCRQDLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017584 | |
Record name | Citreoviridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citreoviridin | |
CAS RN |
25425-12-1 | |
Record name | Citreoviridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25425-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citreoviridin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citreoviridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citreoviridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITREOVIRIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.